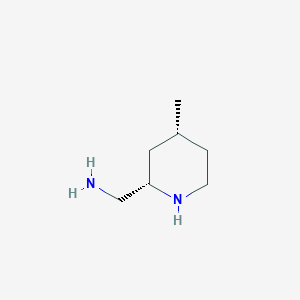

((2S,4R)-4-Methylpiperidin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The 4-Methylpiperidin-2-yl part refers to a piperidine ring (a six-membered ring with one nitrogen atom) with a methyl group attached to the 4th carbon atom and the methanamine indicates an amine group attached to a methane group .

Molecular Structure Analysis

The molecular structure of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would likely involve a piperidine ring, which is a six-membered ring with one nitrogen atom. The 4-Methyl indicates a methyl group (CH3) attached to the 4th carbon in the ring. The 2-yl)methanamine part suggests an amine group (NH2) attached to the 2nd carbon in the ring .

Chemical Reactions Analysis

The chemical reactions involving ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of reactions, including nucleophilic substitution, elimination, and addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would depend on its specific structure. For example, the presence of the piperidine ring could influence its boiling point, density, and solubility .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- The compound is used in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are valuable intermediates in organic synthesis. The process involves reduction and hydrogenolysis of related compounds (Froelich et al., 1996).

Chiral Ligand Synthesis

- It serves as a precursor in the synthesis of chiral ligands for catalytic reactions, such as the addition of diethylzinc to benzaldehyde. This leads to asymmetric induction, which is crucial in the production of chiral substances (Alvarez-Ibarra et al., 2010).

Synthesis of Biased Agonists

- The compound is a key intermediate in the design of serotonin 5-HT1A receptor-biased agonists. These are studied for their potential antidepressant-like activity and pharmacological properties (Sniecikowska et al., 2019).

Synthesis of Oxadiazol Compounds

- It has been used in the synthesis of oxadiazol compounds with potential applications in various fields including materials science and pharmacology (Shimoga et al., 2018).

Photocytotoxicity Studies

- Research has explored its derivatives in the context of photocytotoxicity, particularly in relation to Iron(III) complexes for potential applications in cancer therapy (Basu et al., 2014).

Antimicrobial Activity

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing promising results against various pathogenic strains (Thomas et al., 2010).

Catalysis Research

- It has been utilized in the synthesis of ligands for ruthenium(II) complexes, which are examined for their efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).

Cancer Research

- Studies have been conducted on its derivatives in Pt(II) complexes to evaluate their cytotoxic effects on human carcinoma cell lines, comparing their efficacy to cisplatin (Ferri et al., 2013).

Bone Formation Research

- It has been identified as a component in small molecules that target the Wnt beta-catenin cellular messaging system, potentially useful in the treatment of bone disorders (Pelletier et al., 2009).

Anticancer Activity of Schiff Bases

- Schiff base ligands derived from this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Propiedades

IUPAC Name |

[(2S,4R)-4-methylpiperidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOLMRDUFXPXRJ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)

![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)

![3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2446633.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)